3-Bromo-4-fluoro-5-nitrobenzamide
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Overview
Description
3-Bromo-4-fluoro-5-nitrobenzamide is an organic compound with the molecular formula C7H4BrFN2O3 and a molecular weight of 263.02 g/mol . This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzamide core. It is primarily used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluoro-5-nitrobenzamide typically involves multiple steps starting from commercially available precursors. One common method involves the bromination and nitration of 4-fluoroaniline, followed by the conversion of the resulting intermediate to the benzamide derivative. The reaction conditions often include the use of bromine or brominating agents, nitrating mixtures (such as nitric acid and sulfuric acid), and amide formation reagents .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic reactions and automated synthesis equipment to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-fluoro-5-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation under specific conditions to form different oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative, while nucleophilic substitution can introduce various functional groups at the bromine or nitro positions .
Scientific Research Applications
3-Bromo-4-fluoro-5-nitrobenzamide is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the manufacture of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group can facilitate binding to active sites, while the bromine and fluorine atoms may enhance the compound’s stability and reactivity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 3-Bromo-4-fluoroaniline
- 4-Fluoro-3-nitroaniline
- 3-Bromo-5-nitrobenzamide
Comparison: Compared to these similar compounds, 3-Bromo-4-fluoro-5-nitrobenzamide is unique due to the simultaneous presence of bromine, fluorine, and nitro groups on the benzamide core. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and stability, making it particularly valuable in various research and industrial applications .
Properties
IUPAC Name |
3-bromo-4-fluoro-5-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2O3/c8-4-1-3(7(10)12)2-5(6(4)9)11(13)14/h1-2H,(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLBLAZKHBROQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718325 |
Source
|
Record name | 3-Bromo-4-fluoro-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345471-86-4 |
Source
|
Record name | 3-Bromo-4-fluoro-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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